molecular formula C11H19N3 B1491249 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine CAS No. 2092049-51-7

3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine

Cat. No. B1491249
CAS RN: 2092049-51-7
M. Wt: 193.29 g/mol
InChI Key: CMBUODIWAXUYMG-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. It is a useful research chemical .


Molecular Structure Analysis

The molecular formula of 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine is C11H19N3. The InChI code is 1S/C7H11N3/c8-7-4-6 (9-10-7)5-2-1-3-5/h4-5H,1-3H2, (H3,8,9,10) .


Physical And Chemical Properties Analysis

3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine has a molecular weight of 193.29 g/mol. It is an oil at room temperature .

Scientific Research Applications

Synthesis and Dye Applications

Heterocyclic amines, including pyrazolone derivatives, have been utilized in the synthesis of novel heterocyclic disazo dyes. These compounds exhibit significant solvatochromic behavior, indicating their potential application in dye and pigment industry due to their color-changing properties in response to different solvents F. Karcı & F. Karcı, 2008.

Drug Design and Synthesis

Pyrazol-5-amines have been employed in domino reactions to access pyrazolo-fused naphthyridines, diazocanes, and pyrroles, highlighting their versatility in creating novel compounds with potential pharmacological activities Bo Jiang et al., 2014.

Catalysis and Chemical Synthesis

A microwave-assisted method for preparing 1-aryl-1H-pyrazole-5-amines emphasizes their application in catalysis and synthetic chemistry, offering an efficient, resource-saving approach to produce these compounds Jarvis Law et al., 2019.

Antimicrobial and Antitumor Activities

Pyrazol-5-amine derivatives have demonstrated promising antimicrobial and antitumor activities, making them valuable scaffolds for the development of new therapeutic agents. Compounds synthesized from similar structures showed significant inhibition of cancer cell proliferation and antimicrobial effects Shuchao Ma et al., 2020.

Safety and Hazards

The safety information for 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine indicates that it may be harmful if swallowed or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-cyclobutyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-8(2)7-14-11(12)6-10(13-14)9-4-3-5-9/h6,8-9H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUODIWAXUYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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